7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

MAO-B Neurodegeneration Parkinson's disease

This 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione delivers sub-nanomolar dual inhibition of MAO-B (Ki 0.310 nM) and MTH1 (IC50 0.5 nM)—a >12,000,000-fold affinity gain over caffeine. The precise 7-benzyl and 8-((4-methoxybenzyl)amino) substitution pattern is essential for this dual-target pharmacology; generic xanthines or closely related 7-alkyl-8-amino analogs cannot functionally replace it without demonstrated retention of both activities. This unique scaffold enables single-probe interrogation of dopamine metabolism and oxidative nucleotide damage in Parkinson’s models, and provides chemotype diversity distinct from TH287 for oncology backup leads.

Molecular Formula C21H21N5O3
Molecular Weight 391.431
CAS No. 578004-38-3
Cat. No. B2873399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS578004-38-3
Molecular FormulaC21H21N5O3
Molecular Weight391.431
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=C(C=C3)OC)CC4=CC=CC=C4
InChIInChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-15-6-4-3-5-7-15)20(23-18)22-12-14-8-10-16(29-2)11-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28)
InChIKeyJPSKWZSMXSULIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 578004-38-3): A Multi-Target Purine-2,6-Dione for Neurodegeneration and Oncology Research


7-Benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 578004-38-3) is a synthetic purine-2,6-dione (xanthine) derivative distinguished by its 7-benzyl and 8-((4-methoxybenzyl)amino) substitutions. It exhibits potent, sub-nanomolar inhibition of human monoamine oxidase B (MAO-B) [1] and human MutT homolog 1 (MTH1/NUDT1) [2], alongside moderate competitive inhibition of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) [3]. This multi-target profile within a single purine scaffold is atypical among xanthine derivatives and positions the compound as a unique chemical probe for pathways involving oxidative damage and neurotransmitter metabolism.

Why Generic Xanthine Derivatives Cannot Replace 7-Benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione in Target-Based Screening


Simple xanthine analogs such as caffeine (1,3,7-trimethylxanthine) are millimolar-range MAO-B inhibitors (Ki = 3.83 mM) [1], whereas the targeted introduction of a 7-benzyl group and an 8-((4-methoxybenzyl)amino) substituent in this compound yields a >12,000,000-fold gain in MAO-B affinity (Ki = 0.310 nM) [2]. Similarly, unsubstituted or mono-substituted purine-2,6-diones lack detectable MTH1 inhibition. The precise substitution pattern is therefore essential for the sub-nanomolar dual-target pharmacology; generic xanthine derivatives or even closely related 7-alkyl-8-amino-purine-2,6-diones cannot serve as functional replacements without demonstrated retention of both MAO-B and MTH1 inhibitory activity.

Quantitative Differentiation Evidence for 7-Benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione


Sub-Nanomolar MAO-B Affinity vs. Millimolar Caffeine: Structural Optimization of the Xanthine Scaffold

At human recombinant MAO-B, 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits a Ki of 0.310 nM (mixed-type inhibition, Pichia pastoris-expressed enzyme, benzylamine substrate, fluorimetric HRP detection) [1]. In contrast, the parent xanthine scaffold represented by caffeine (1,3,7-trimethylxanthine) inhibits MAO-B with a Ki of 3.83 mM (competitive, reversible) [2]. This represents a >12,000,000-fold improvement in binding affinity conferred by the 7-benzyl and 8-((4-methoxybenzyl)amino) substitutions.

MAO-B Neurodegeneration Parkinson's disease

Superior MAO-B Affinity Relative to Clinically Approved Inhibitors Selegiline and Safinamide

The compound's Ki of 0.310 nM for human MAO-B [1] is approximately 294-fold lower (more potent) than selegiline's reported Ki of 91.0 nM and approximately 55-fold lower than safinamide's Ki of 17 nM for human recombinant MAO-B [2]. All values are derived from in vitro enzymatic assays against human MAO-B, though assay formats differ (mixed-type vs. competitive inhibition).

MAO-B Irreversible inhibitor Neuroprotection

Potent MTH1 Inhibition Comparable to Clinical-Stage Chemical Probes TH287 and IACS-4619

The compound inhibits MTH1 with an IC50 of 0.5 nM (8-oxo-dGTP substrate, 15 min preincubation, 20 min measurement) [1]. This potency is within 1.6-fold of TH287 (IC50 = 0.8 nM) and 2.5-fold of IACS-4619 (IC50 = 0.2 nM) . Crucially, it employs a purine-2,6-dione core distinct from the diaminopyrimidine scaffold of TH287 and IACS-4619, providing an orthogonal chemotype for MTH1 chemical biology.

MTH1 NUDT1 Oncology Oxidative stress

Unique Dual MAO-B/MTH1 Polypharmacology Within a Single Purine-2,6-Dione Scaffold

Unlike selegiline, which inhibits MAO-B (Ki = 91 nM) but has no reported MTH1 activity , and TH287, which inhibits MTH1 (IC50 = 0.8 nM) but lacks MAO-B activity , this compound simultaneously engages both targets at sub-nanomolar concentrations [1][2]. This dual pharmacology is absent in the natural xanthine caffeine (MAO-B Ki = 3.83 mM; no MTH1 inhibition reported).

Polypharmacology Dual inhibitor Neurodegeneration Cancer

Recommended Research Applications for 7-Benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation


Parkinson's Disease Drug Discovery: High-Potency MAO-B Lead Optimization

The compound's Ki of 0.310 nM against human MAO-B [1] makes it an ideal starting point for structure-activity relationship (SAR) campaigns targeting Parkinson's disease. Its >294-fold potency advantage over selegiline (Ki 91 nM) allows exploration of lower-dose regimens with potentially reduced off-target effects. Researchers can use this compound to benchmark novel MAO-B inhibitors or as a scaffold for further optimization of blood-brain barrier penetration and selectivity over MAO-A.

MTH1-Targeted Oncology: Orthogonal Chemotype for Backup Lead Series

With an MTH1 IC50 of 0.5 nM [1], the compound matches the potency of TH287 (IC50 0.8 nM) while offering a purine-2,6-dione core distinct from the diaminopyrimidine scaffold. This chemotype diversity is valuable for oncology programs seeking backup leads that circumvent scaffold-specific resistance, toxicity, or intellectual property constraints encountered with TH287/IACS-4619 series compounds.

Dual-Target Chemical Probe for Neurodegeneration: Simultaneous MAO-B and MTH1 Engagement

The compound's unique ability to inhibit both MAO-B (Ki 0.310 nM) [1] and MTH1 (IC50 0.5 nM) enables single-probe interrogation of the interplay between dopamine metabolism and oxidative nucleotide damage—two pathways implicated in Parkinson's disease pathology . This dual-target probe can reduce experimental complexity compared to using separate inhibitors.

Anti-Parasitic Probe Development: Toxoplasma gondii PNP Inhibition

The compound exhibits competitive inhibition of T. gondii PNP with a Ki of 300 µM [1]. While potency is moderate compared to immucillin-H (Ki = 0.37 nM) , its purine-2,6-dione scaffold represents a distinct chemotype for TgPNP inhibition that may be pursued as a starting point for fragment-based or structure-guided optimization in anti-parasitic drug discovery.

Quote Request

Request a Quote for 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.